3,5-ジアセチルアミノ安息香酸

説明

3,5-Diacetamidobenzoic acid is a compound of interest in the field of polymer chemistry and material science. Its synthesis, structure, and properties have been explored to develop new materials with potential applications in various industries.

Synthesis Analysis

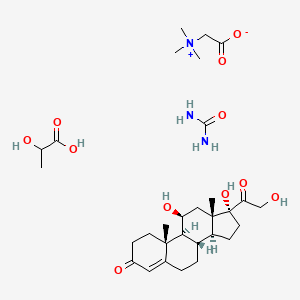

The synthesis of 3,5-Diacetamidobenzoic acid derivatives and related compounds involves selective acylation reactions and polycondensation processes. Kricheldorf and Loehden (1995) demonstrated the highly selective and almost quantitative acylation of N,N',O-tris(trimethylsilyl)-3,5-diaminobenzoic acid, leading to the formation of 3,5-bis(3-acetoxybenzamido)benzoic acid, which could then be polycondensed into hyperbranched poly(ester‐amide)s (Kricheldorf & Loehden, 1995).

Molecular Structure Analysis

The molecular structure of 3,5-Diacetamidobenzoic acid and its derivatives has been analyzed through various spectroscopic techniques. These analyses provide insights into the molecular weights, degree of branching, and the extent of ester-amide interchange reactions in the synthesized polymers, contributing to our understanding of their structural properties.

Chemical Reactions and Properties

3,5-Diacetamidobenzoic acid undergoes various chemical reactions, forming coordination polymers and hyperbranched polymers with specific properties. For example, its polycondensation under different conditions leads to materials with varying degrees of solubility and molecular weights, indicating its versatility in forming different polymeric structures (Kricheldorf & Loehden, 1995; Kricheldorft et al., 1995).

科学的研究の応用

医療画像

3,5-ジアセチルアミノ安息香酸: は、ヨウ素化造影剤合成における副産物として、医療画像分野で役割を果たしています 。これらの造影剤は、X線に基づく画像技術において、内部構造の視認性を高めるために不可欠です。この化合物の形成は、これらの媒体の生分解性を向上させるための重要なステップであり、環境への影響を軽減するために不可欠です。

材料科学

材料科学では、3,5-ジアセチルアミノ安息香酸は、重合反応に関与するベンゾイル酸部分を持つため、さまざまなポリマーやコポリマーの合成に使用されます。 そのアセチルアミド基は、ポリマーに、熱安定性の向上や他の材料との特定の相互作用などの追加の機能をもたらす可能性もあります 。

環境科学

この化合物は、環境科学、特にヨウ素化X線造影剤を含む廃水の処理において重要です。 これは、電気化学的脱ハロゲン化プロセス中に形成されます。これは、有機分子からヨウ素原子を除去するために使用される方法であり、生分解性を高め、環境毒性を低減します 。

分析化学

分析化学では、3,5-ジアセチルアミノ安息香酸は、さまざまなクロマトグラフィーおよび分光法において、標準または参照化合物として使用されます。 これは、その明確に定義された物理的および化学的特性により、機器の校正と分析方法の検証に役立ちます 。

生化学

この化合物は、生化学研究、特に酵素-基質相互作用の研究で応用されています。 その構造により、類似の基質と相互作用する酵素に対する模倣体または阻害剤として作用することができ、酵素メカニズムの理解と薬物の設計に役立ちます 。

産業用途

3,5-ジアセチルアミノ安息香酸の具体的な産業用途は広く文書化されていませんが、その化学構造は、染料、顔料、その他のファインケミカルの合成における潜在的な用途を示唆しています。 そのアセチルアミド基は、さまざまな工業用化学プロセスに窒素を導入するために使用できます 。

Safety and Hazards

特性

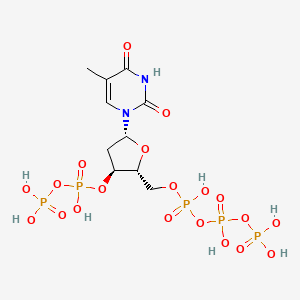

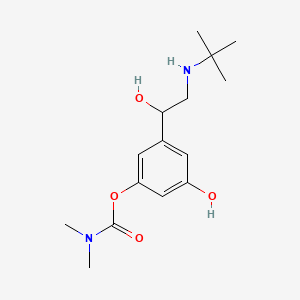

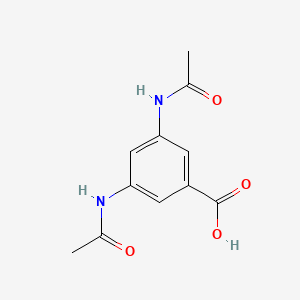

IUPAC Name |

3,5-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDTXYBZWNEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67070-21-7 (mono-hydrochloride salt) | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064789 | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7743-39-7 | |

| Record name | 3,5-Bis(acetylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7743-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(acetylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIACETAMIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHS48E2MRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,5-diacetamidobenzoic acid relevant in environmental science?

A: 3,5-Diacetamidobenzoic acid is the primary product of diatrizoate deiodination. Diatrizoate, a common iodinated X-ray contrast media (ICM), is frequently detected in municipal wastewater due to its resistance to traditional biological wastewater treatment methods [, , ]. The presence of ICMs in water resources is an emerging concern. Understanding the formation and properties of 3,5-diacetamidobenzoic acid is crucial for developing effective removal strategies for diatrizoate and mitigating its environmental impact.

Q2: How can 3,5-diacetamidobenzoic acid be produced from diatrizoate?

A: Research has demonstrated that electrochemical reduction, particularly using a system with palladium nanoparticles, can effectively remove diatrizoate from water []. This process leads to the complete deiodination of diatrizoate, resulting in the formation of 3,5-diacetamidobenzoic acid []. This method offers a potential solution for treating hospital wastewater, a major source of diatrizoate contamination.

Q3: Is 3,5-diacetamidobenzoic acid more readily biodegradable than diatrizoate?

A: Yes, studies indicate that 3,5-diacetamidobenzoic acid exhibits improved biodegradability compared to its parent compound, diatrizoate [, ]. While electrochemical oxidation effectively degrades both compounds, 3,5-diacetamidobenzoic acid shows a higher mineralization rate []. Furthermore, research coupling electrochemical processes with biological treatments demonstrated a significant increase in the mineralization yield of diatrizoate after its electrochemical reduction to 3,5-diacetamidobenzoic acid []. This suggests that deiodination through methods like electrochemical reduction can be a crucial step in enhancing the biodegradability of ICMs in wastewater treatment.

Q4: What analytical techniques are used to study diatrizoate and its degradation products?

A: Several analytical methods are employed to analyze diatrizoate and its degradation products, including 3,5-diacetamidobenzoic acid. High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of diatrizoate and its degradation products []. Additionally, electrochemical methods, such as cyclic voltammetry, are employed to study the electrochemical behavior of these compounds and monitor the efficiency of electrochemical degradation processes []. These techniques are crucial for understanding the fate of diatrizoate and its degradation products in the environment and developing efficient remediation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。